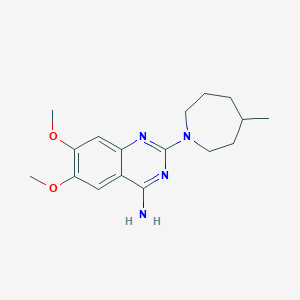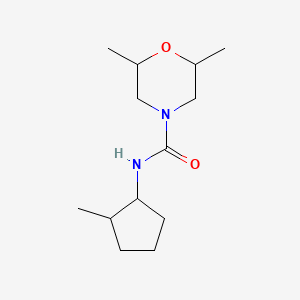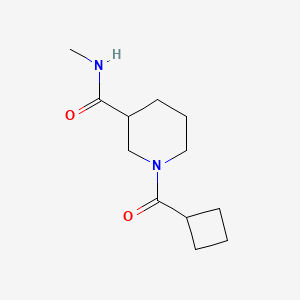![molecular formula C12H20N2O2 B7562506 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperazinones, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one is not fully understood. However, it is believed to work by interacting with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the investigation of its use as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its potential applications in medicine. Its synthesis method is relatively simple, and it has been studied for its drug delivery capabilities and anticancer properties. Although the mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects on the body. While there are some limitations to working with this compound, there are several future directions for research that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one involves the reaction of ethyl 4-oxo-2-pentenoate with ethylenediamine in the presence of a catalyst. The reaction proceeds through a process of cyclization and subsequent elimination of water to form the desired product. This method has been reported to yield high purity and good yields of the product.
Applications De Recherche Scientifique
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one has been studied for its potential applications in various fields of medicine. One of the primary areas of interest is its use as a drug delivery system. This compound has been shown to be effective in encapsulating and delivering drugs to specific target sites in the body. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-6-9(3)12(16)14-8-7-13-11(15)10(14)5-2/h6,10H,4-5,7-8H2,1-3H3,(H,13,15)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIRQQUNPATQJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CCNC(=O)C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C)\C(=O)N1CCNC(=O)C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)



![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)



![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)

![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)
